N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-METHOXYBENZAMIDE
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Overview
Description
N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-METHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a furan ring, a thiazolidine ring, and a methoxybenzamide group
Preparation Methods
The synthesis of N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a condensation reaction with a furan-2-carbaldehyde derivative.
Methoxybenzamide group attachment: The final step involves the coupling of the intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar compounds to N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-METHOXYBENZAMIDE include:
Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.
Furan derivatives: Compounds with furan rings are widely studied for their biological activities and electronic properties.
Benzamide derivatives: These compounds are known for their diverse pharmacological activities, including antipsychotic and anticancer effects.
This compound stands out due to its unique combination of these structural motifs, which contribute to its distinct chemical and biological properties.
Biological Activity
N-[(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thiazolidine ring, a furan moiety, and a methoxybenzamide group, which contribute to its diverse biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Structural Characteristics
The compound can be represented by the following structural formula:
This structure features:
- Thiazolidine Ring : Provides a scaffold for biological activity.
- Furan Moiety : Enhances reactivity and potential interactions with biological targets.
- Methoxybenzamide Group : Contributes to lipophilicity and membrane permeability.
Synthesis
The synthesis of N-[(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y]-2-methoxybenzamide typically involves multi-step organic reactions:
- Formation of the Thiazolidine Ring : Reaction of a suitable thioamide with an α-haloketone under basic conditions.
- Introduction of the Furan Ring : Condensation reaction with a furan derivative.
- Attachment of the Methoxybenzamide Group : Coupling with 2-methoxybenzoyl chloride in the presence of a base.
Antimicrobial Properties
Research indicates that derivatives similar to N-[...]-2-methoxybenzamide exhibit significant antibacterial activity against various pathogens. For instance:
- Staphylococcus aureus : MIC values ranging from 16–32 mg/ml demonstrate effectiveness against gram-positive bacteria .
Anticancer Activity
Studies have shown that compounds within this structural class possess anticancer properties:
- Cytotoxicity Studies : The compound has been tested against human leukemia cells, showing promising results in inducing apoptosis .
Antiviral Activity
The compound's potential as an antiviral agent has been explored:
- Dengue Virus Protease Inhibition : Inhibitory effects on serine proteases have been noted, indicating potential for therapeutic applications against viral infections .
The mechanisms through which N-[...]-2-methoxybenzamide exerts its biological effects include:
- Enzyme Inhibition : Interaction with specific enzymes such as proteases and transferases disrupts essential biological pathways.
- Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
Properties
IUPAC Name |
N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-23-14-9-3-2-8-13(14)16(21)19-20-17(22)15(26-18(20)25)10-4-6-12-7-5-11-24-12/h2-11H,1H3,(H,19,21)/b6-4+,15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIMUWLKVAQKPU-SQXCIYSKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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